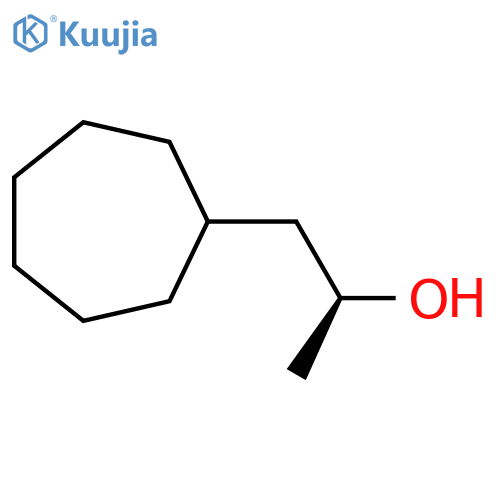

Cas no 2227659-78-9 ((2S)-1-cycloheptylpropan-2-ol)

(2S)-1-cycloheptylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-cycloheptylpropan-2-ol

- EN300-1763624

- 2227659-78-9

-

- インチ: 1S/C10H20O/c1-9(11)8-10-6-4-2-3-5-7-10/h9-11H,2-8H2,1H3/t9-/m0/s1

- InChIKey: LZXLDJMTYFIKKR-VIFPVBQESA-N

- SMILES: O[C@@H](C)CC1CCCCCC1

計算された属性

- 精确分子量: 156.151415257g/mol

- 同位素质量: 156.151415257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 93

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 20.2Ų

(2S)-1-cycloheptylpropan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1763624-0.25g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1763624-1g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1763624-0.05g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1763624-0.5g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 0.5g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1763624-2.5g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1763624-0.1g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1763624-10.0g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1763624-10g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1763624-1.0g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1763624-5.0g |

(2S)-1-cycloheptylpropan-2-ol |

2227659-78-9 | 5g |

$4349.0 | 2023-06-03 |

(2S)-1-cycloheptylpropan-2-ol 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

(2S)-1-cycloheptylpropan-2-olに関する追加情報

Comprehensive Overview of (2S)-1-cycloheptylpropan-2-ol (CAS No. 2227659-78-9): Properties, Applications, and Industry Insights

The compound (2S)-1-cycloheptylpropan-2-ol (CAS No. 2227659-78-9) is a chiral secondary alcohol featuring a cycloheptyl group attached to a propan-2-ol backbone. Its stereospecific (2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and fine chemicals. The cycloheptyl moiety contributes to unique steric and electronic properties, enhancing its utility in designing bioactive molecules. Researchers and manufacturers increasingly focus on this compound due to its potential in drug discovery, fragrance formulation, and specialty materials.

In recent years, the demand for enantiomerically pure compounds like (2S)-1-cycloheptylpropan-2-ol has surged, driven by advancements in chiral catalysis and green chemistry. A 2023 study highlighted its role as a precursor for non-peptidic protease inhibitors, aligning with the industry's shift toward targeted therapies. The compound's lipophilic character, attributed to the cycloheptyl ring, improves membrane permeability—a critical factor in CNS drug development. Furthermore, its stability under physiological conditions makes it a candidate for prodrug derivatization, addressing solubility challenges in formulation science.

From an industrial perspective, CAS No. 2227659-78-9 is synthesized via asymmetric hydrogenation or enzymatic resolution, with yields optimized through continuous flow chemistry—a trending topic in sustainable manufacturing. Analytical techniques such as chiral HPLC and NMR spectroscopy ensure purity ≥98%, meeting stringent regulatory standards for pharmaceutical applications. Notably, its low toxicity profile (as per OECD guidelines) has spurred interest in cosmetic applications, particularly in long-lasting fragrance carriers.

Emerging discussions in AI-driven molecular design often reference (2S)-1-cycloheptylpropan-2-ol as a case study for steric parameter optimization. Computational models predict its efficacy in modifying protein-ligand binding affinity, a hot topic in personalized medicine. Additionally, its derivatization into biodegradable surfactants aligns with the global push for eco-friendly alternatives, resonating with ESG-focused investors.

In summary, (2S)-1-cycloheptylpropan-2-ol exemplifies the convergence of chiral technology and sustainable chemistry. Its versatility across drug development, fragrance engineering, and material science underscores its growing commercial relevance. As research uncovers new applications, this compound is poised to remain a focal point in innovation-driven sectors.

2227659-78-9 ((2S)-1-cycloheptylpropan-2-ol) Related Products

- 2227737-91-7(rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)

- 2228650-95-9(3-amino-1-(3-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid)

- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)

- 1851117-90-2(Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate)

- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)

- 2172521-54-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid)

- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

- 2877681-90-6(N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)

- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)

- 882073-12-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one)